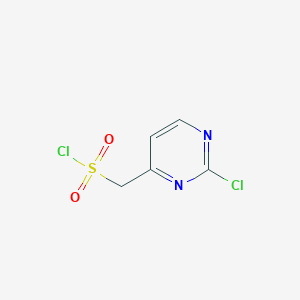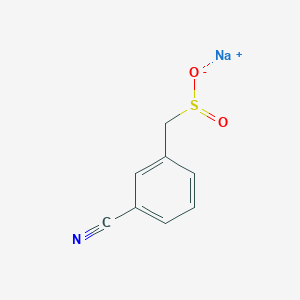
Sodium (3-cyanophenyl)methanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (3-cyanophenyl)methanesulfinate: is an organosulfur compound that features a sulfinic acid sodium salt group attached to a 3-cyanophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium (3-cyanophenyl)methanesulfinate typically involves the reaction of 3-cyanobenzenesulfonyl chloride with sodium methanesulfinate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium (3-cyanophenyl)methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides under basic conditions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium (3-cyanophenyl)methanesulfinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium (3-cyanophenyl)methanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the electrophilic centers .
Comparación Con Compuestos Similares
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
Comparison: Sodium (3-cyanophenyl)methanesulfinate is unique due to the presence of the 3-cyanophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to other sodium sulfinates .
Propiedades
Fórmula molecular |
C8H6NNaO2S |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
sodium;(3-cyanophenyl)methanesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c9-5-7-2-1-3-8(4-7)6-12(10)11;/h1-4H,6H2,(H,10,11);/q;+1/p-1 |
Clave InChI |
PKXCMIFMHZVWHI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)C#N)CS(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


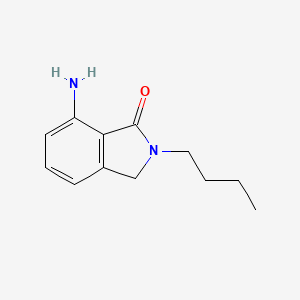
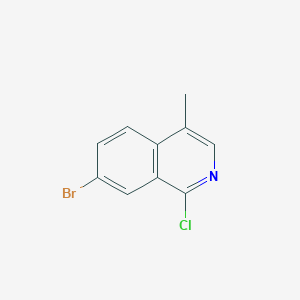
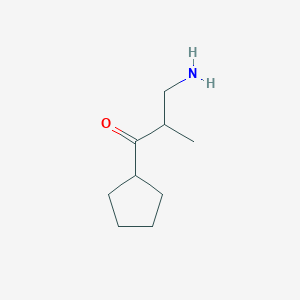
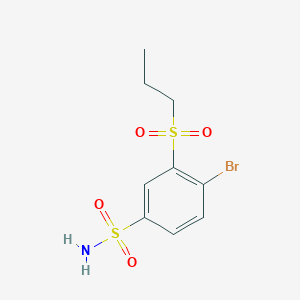
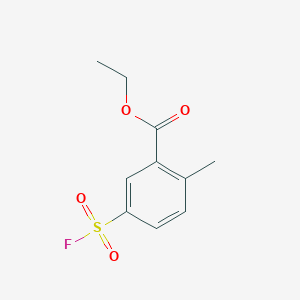
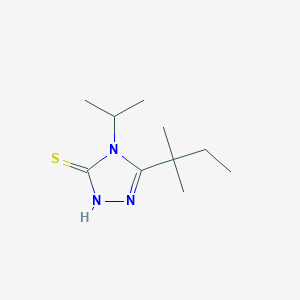
![Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13187068.png)
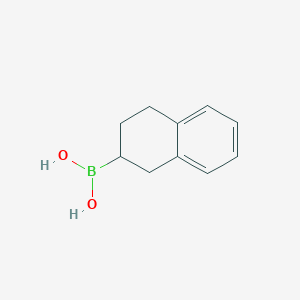
![Methyl 2,4,4-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13187076.png)
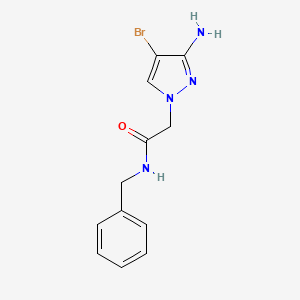
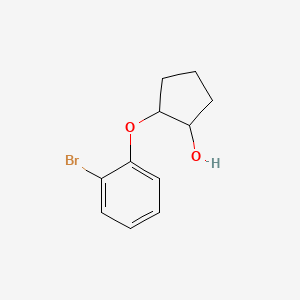
![7-Methyl-4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187089.png)
![(1R)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13187096.png)
